molecular formula C28H44O7 B13739621 Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate CAS No. 21059-40-5

Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate

Cat. No.: B13739621
CAS No.: 21059-40-5
M. Wt: 492.6 g/mol
InChI Key: JSTLLHLKEQTGOF-UHFFFAOYSA-N
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Description

Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the bile acid family and has significant importance in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate typically involves multiple steps, starting from cholic acid. The process includes esterification, oxidation, and hydroxylation reactions under controlled conditions. Common reagents used in these reactions include methanol, ethyl chloroformate, and oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precision and consistency. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.

    Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for synthesizing more complex molecules.

    Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular membranes and enzymes involved in bile acid metabolism. It targets specific molecular pathways, influencing processes like lipid digestion and absorption. The hydroxyl and keto groups play crucial roles in these interactions, facilitating binding to receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: A primary bile acid with a similar structure but lacking the ethoxycarbonyl group.

    Chenodeoxycholic Acid: Another bile acid with different hydroxylation patterns.

    Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.

Uniqueness

Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxycarbonyl group, in particular, enhances its solubility and potential for chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

21059-40-5

Molecular Formula

C28H44O7

Molecular Weight

492.6 g/mol

IUPAC Name

methyl 4-(3-ethoxycarbonyloxy-12-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C28H44O7/c1-6-34-26(32)35-18-11-12-27(3)17(13-18)14-22(29)25-20-9-8-19(16(2)7-10-24(31)33-5)28(20,4)23(30)15-21(25)27/h16-21,23,25,30H,6-15H2,1-5H3

InChI Key

JSTLLHLKEQTGOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1CCC2(C(C1)CC(=O)C3C2CC(C4(C3CCC4C(C)CCC(=O)OC)C)O)C

Origin of Product

United States

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